Ciclosidomine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

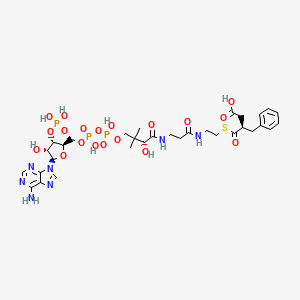

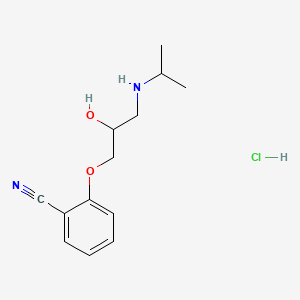

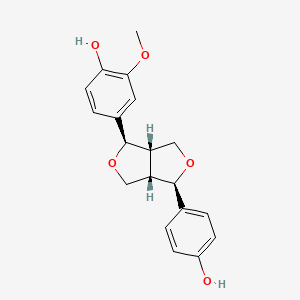

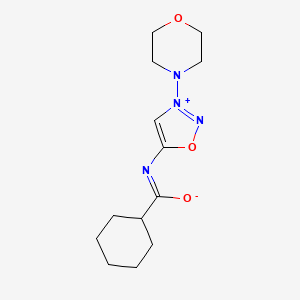

La Ciclosidomine est un composé chimique de formule moléculaire C13H20N4O3 . Elle est connue pour ses propriétés vasodilatatrices périphériques, similaires à celles de la molsidomine . Ce composé est utilisé dans diverses applications scientifiques et médicales en raison de sa capacité à détendre les vaisseaux sanguins et à améliorer le flux sanguin.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la ciclosidomine implique la réaction de la N-(cyclohexylcarbonyl)-3-(4-morpholinyl)sydnone imine avec des réactifs appropriés dans des conditions contrôlées . La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et est effectuée à température ambiante. Le produit est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle

Dans les milieux industriels, la production de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité de la synthèse et minimiser la production de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

La Ciclosidomine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des dérivés réduits.

Substitution : La this compound peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents oxydes, tandis que la réduction peut produire diverses formes réduites de la this compound.

Applications de recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour ses utilisations thérapeutiques potentielles, en particulier dans les maladies cardiovasculaires en raison de ses propriétés vasodilatatrices.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.

Mécanisme d'action

La this compound exerce ses effets principalement par la relaxation des cellules musculaires lisses des vaisseaux sanguins. Ceci est obtenu en augmentant les niveaux de monophosphate cyclique de guanosine (GMPc) dans les cellules, ce qui entraîne une diminution des ions calcium intracellulaires et une relaxation musculaire subséquente . Le composé cible des voies moléculaires spécifiques impliquées dans la vasodilatation et la régulation du flux sanguin.

Applications De Recherche Scientifique

Ciclosidomine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic uses, particularly in cardiovascular diseases due to its vasodilatory properties.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

Ciclosidomine exerts its effects primarily through the relaxation of smooth muscle cells in blood vessels. This is achieved by increasing the levels of cyclic guanosine monophosphate (cGMP) within the cells, which leads to a decrease in intracellular calcium ions and subsequent muscle relaxation . The compound targets specific molecular pathways involved in vasodilation and blood flow regulation.

Comparaison Avec Des Composés Similaires

La Ciclosidomine est similaire à d'autres vasodilatateurs tels que la molsidomine et la linsidomine. Elle présente des propriétés uniques qui la distinguent :

Molsidomine : Comme la this compound, la molsidomine est un vasodilatateur utilisé pour traiter l'angine de poitrine.

Linsidomine : Il s'agit du métabolite actif de la molsidomine et possède des effets vasodilatateurs similaires.

La structure chimique et les propriétés uniques de la this compound en font un composé précieux pour diverses applications scientifiques et médicales.

Propriétés

Numéro CAS |

66564-16-7 |

|---|---|

Formule moléculaire |

C13H20N4O3 |

Poids moléculaire |

280.32 g/mol |

Nom IUPAC |

(Z)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboximidate |

InChI |

InChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2 |

Clé InChI |

AJPLPOWGYORUIF-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

SMILES isomérique |

C1CCC(CC1)/C(=N/C2=C[N+](=NO2)N3CCOCC3)/[O-] |

SMILES canonique |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

| 66564-16-7 | |

Synonymes |

ciclosidomine ciclosidomine hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)